molecular formula C13H8N2O2S B608200 JMS-053 CAS No. 1954650-11-3

JMS-053

货号: B608200
CAS 编号: 1954650-11-3
分子量: 256.28 g/mol
InChI 键: CQHAROORCYWRRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JMS-053 是一种有效、选择性且可逆的蛋白酪氨酸磷酸酶 4A (PTP4A) 家族抑制剂,该家族包括 PTP4A1、PTP4A2 和 PTP4A3。 该化合物在抑制癌细胞迁移和球状生长方面已显示出巨大潜力,使其成为癌症研究和治疗的有希望的候选药物 .

准备方法

合成路线和反应条件

JMS-053 的合成涉及多个关键步骤,从核心结构的制备开始。合成路线通常包括:

    核心结构的形成: this compound 的核心结构通过一系列涉及芳香醛和胺的缩合反应合成。

    官能团修饰: 后续步骤涉及引入增强化合物抑制活性的官能团。这可能包括硝化、磺化或其他修饰。

    纯化: 最终产物通过重结晶或色谱等技术进行纯化,以达到高纯度(≥98%)。

工业生产方法

This compound 的工业生产很可能会遵循类似的合成路线,但规模更大。这涉及优化反应条件以最大限度地提高产率并减少杂质。连续流化学和自动化合成等技术可用于提高效率和可扩展性。

化学反应分析

反应类型

JMS-053 经历了各种化学反应,包括:

    氧化: this compound 在特定条件下可以被氧化形成相应的氧化物。

    还原: 还原反应可用于修饰 this compound 上的官能团,从而可能改变其抑制活性。

    取代: this compound 可以进行取代反应,其中官能团被其他官能团取代,以研究结构-活性关系。

常用试剂和条件

    氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用硼氢化钠或氢化铝锂等还原剂。

    取代: 各种亲核试剂和亲电试剂可以在受控条件下使用以实现取代。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生氧化物,而还原可能会产生具有改变的官能团的还原衍生物。

科学研究应用

In Vitro Studies

Cytotoxicity and Efficacy:
JMS-053 has demonstrated considerable efficacy in various high-grade serous ovarian cancer (HGSOC) cell lines, including those resistant to standard chemotherapeutics. In vitro studies reveal that this compound exhibits a half-maximal effective concentration (EC50) of approximately 500 nM against OVCAR4 cells, significantly inhibiting their migration in a concentration-dependent manner . Notably, it outperformed other known chemotherapeutic agents like olaparib and veliparib in several assays .

Cell Growth Inhibition:
In a murine xenograft model of drug-resistant human ovarian cancer, this compound effectively attenuated tumor growth. The compound inhibited spheroid growth in vitro and blocked the increase in RhoA activation induced by vascular endothelial growth factor (VEGF) or lipopolysaccharide (LPS) .

Pharmacological Properties

Binding Affinity:
this compound has a long plasma half-life (approximately 24 hours) due to its reversible binding to human serum albumin. This property may enhance its delivery to tumors while maintaining its inhibitory activity against PTP4A3 . Despite this binding, studies indicate that the potency of this compound can be reduced in the presence of serum albumin .

Reactive Oxygen Species:
Unlike many phosphatase inhibitors that generate reactive oxygen species (ROS), this compound does not produce detectable levels of ROS in vitro or in cancer cells. This characteristic is significant as it suggests a lower likelihood of oxidative stress-related side effects during treatment .

Case Studies

Study Findings
Oncotarget Study (2017)Demonstrated that this compound inhibited migration and spheroid growth in ovarian cancer cells while enhancing microvascular barrier function .
MDPI Study (2021)Showed superior potency of this compound compared to other analogs and standard treatments in HGSOC cell lines. It effectively reduced basal and IL-6 stimulated cell migration .
PMC Study (2019)Confirmed the compound's ability to mitigate disruption of endothelial barrier function and highlighted its role as a chemical biology tool for studying PTP4A3 functions .
ACS Study (2021)Developed bifunctional analogs linking this compound to an adamantyl moiety, enhancing cytotoxicity and activating endoplasmic reticulum stress response genes .

作用机制

JMS-053 通过选择性抑制 PTP4A 酶的活性来发挥作用。这些酶参与蛋白质上酪氨酸残基的去磷酸化,这是细胞信号传导中的关键过程。 通过抑制 PTP4A,this compound 打乱这些信号通路,导致癌细胞迁移和生长减少 .

相似化合物的比较

类似化合物

    PTP4A 抑制剂: PTP4A 家族的其他抑制剂包括 JMS-038 和 JMS-039 等化合物,它们也靶向这些酶,但可能在选择性和效力方面有所不同。

    CDC25B 抑制剂: NSC 663284 和 BN82002 等化合物抑制 CDC25B,另一种参与细胞周期调控的磷酸酶。

独特性

JMS-053 因其对 PTP4A 酶的高选择性和效力而脱颖而出。 它可逆的抑制机制和抑制多种 PTP4A 亚型(PTP4A1、PTP4A2、PTP4A3)的能力使其成为研究和潜在治疗应用的独特且有价值的工具 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

JMS-053 is a novel compound that acts as a potent and selective inhibitor of the protein tyrosine phosphatase 4A3 (PTP4A3), which has emerged as a significant target in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, and potential therapeutic applications.

This compound functions primarily as a reversible and allosteric inhibitor of PTP4A3. Its mechanism involves modulation of cellular signaling pathways critical for cancer cell survival and proliferation. Specifically, this compound has been shown to:

  • Inhibit Cell Migration : In human ovarian cancer cells, this compound significantly impedes migration and disrupts spheroid growth by decreasing RhoA activity, a key regulator of cytoskeletal dynamics .
  • Enhance Microvascular Barrier Function : The compound improves endothelial barrier integrity in the presence of inflammatory stimuli like vascular endothelial growth factor (VEGF) and lipopolysaccharide (LPS), indicating its potential role in mitigating tumor-induced angiogenesis .

In Vitro Studies

Numerous studies have evaluated the effects of this compound on various cancer cell lines:

  • Ovarian Cancer Cells : this compound demonstrated cytotoxic effects across several chemoresistant ovarian cancer cell lines, including SKOV3-TRip2. It inhibited PTP4A3 activity and reduced cell viability without affecting normal fibroblast or ovarian surface epithelial cells .
  • Breast Cancer Cells : The compound was also tested in breast cancer models, where it exhibited significant growth inhibition, particularly when combined with other chemotherapeutics like paclitaxel .

Table 1: Summary of In Vitro Efficacy

Cell LineIC50 (µM)Mechanism of Action
OVCAR40.84Inhibition of PTP4A3, reduced migration
SKOV3-TRip21.2Disruption of spheroid growth
MDA-MB-2310.5Synergistic effects with paclitaxel

In Vivo Studies

In murine models, this compound exhibited significant anticancer activity:

  • Xenograft Models : In drug-resistant ovarian cancer xenografts, this compound treatment resulted in substantial tumor growth reduction. The compound effectively decreased tumor dissemination and improved survival rates in treated animals .

Case Study: Efficacy in Ovarian Cancer

In a study involving high-grade serous ovarian carcinoma (HGSOC), this compound was administered to mice bearing xenografts derived from human tumors. The results indicated that this compound not only inhibited tumor growth but also altered gene expression profiles associated with poor prognosis when PTP4A3 was overexpressed .

Safety Profile

Importantly, this compound has been characterized by a favorable safety profile. It did not induce significant reactive oxygen species (ROS) generation in vitro, which is often a concern with other phosphatase inhibitors that can lead to oxidative stress and cellular damage .

属性

CAS 编号

1954650-11-3

分子式

C13H8N2O2S

分子量

256.28 g/mol

IUPAC 名称

7-imino-2-phenylthieno[3,2-c]pyridine-4,6-dione

InChI

InChI=1S/C13H8N2O2S/c14-10-11-8(12(16)15-13(10)17)6-9(18-11)7-4-2-1-3-5-7/h1-6,14H,(H,15,16,17)

InChI 键

CQHAROORCYWRRH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O

规范 SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C(=N)C(=O)NC3=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JMS-631-053;  JMS053;  JMS 053;  JMS-053

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JMS-053
Reactant of Route 2
Reactant of Route 2
JMS-053
Reactant of Route 3
Reactant of Route 3
JMS-053
Reactant of Route 4
Reactant of Route 4
JMS-053
Reactant of Route 5
Reactant of Route 5
JMS-053
Reactant of Route 6
Reactant of Route 6
JMS-053

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。